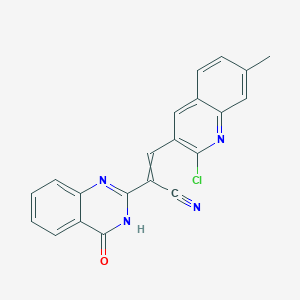

3-(2-Chloro-7-methylquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-chloro-7-methylquinolin-3-yl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClN4O/c1-12-6-7-13-9-14(19(22)24-18(13)8-12)10-15(11-23)20-25-17-5-3-2-4-16(17)21(27)26-20/h2-10H,1H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMFUWMNDNQAKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-Chloro-7-methylquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structure

The compound features a quinoline moiety linked to a 4-oxo-3,4-dihydroquinazolin structure, which is crucial for its biological activity. The presence of chlorine and methyl groups enhances its pharmacological properties.

Molecular Formula

- Molecular Formula: C₁₈H₁₅ClN₄O

- Molecular Weight: 336.80 g/mol

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Solubility | Moderate |

| Melting Point | Not specified |

| LogP | Not specified |

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound in focus has shown promising results in inhibiting the growth of various cancer cell lines through multiple mechanisms:

- mTORC Inhibition: It has been observed that compounds with a similar structure can inhibit the mTORC pathway, crucial for cell growth and proliferation. This inhibition leads to reduced tumor growth in vitro and in vivo models .

- Pim Kinase Inhibition: The compound may also act as an inhibitor of Pim kinases, which are involved in oncogenic signaling pathways. Inhibiting these kinases can lead to decreased phosphorylation of proteins involved in cancer progression .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest:

- Bacterial Inhibition: It has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent.

- Fungal Activity: The compound also exhibits antifungal properties, particularly against Candida albicans.

The proposed mechanisms of action for this compound include:

- DNA Intercalation: Similar quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.

Study 1: Anticancer Efficacy

In a study published in Nature Cancer, researchers synthesized a series of quinoline derivatives and tested their efficacy against prostate cancer cell lines. The results showed that the compound significantly inhibited cell growth at concentrations as low as 5 µM, with a notable reduction in mTORC1 activity observed through Western blot analysis .

Study 2: Antimicrobial Testing

A separate study focused on the antimicrobial activity of quinoline derivatives found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. Using the disc diffusion method, zones of inhibition were measured, showing effectiveness comparable to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.